molecular formula C13H18Cl2F4N2 B2863844 1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1286265-26-6

1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2863844
CAS No.: 1286265-26-6
M. Wt: 349.19
InChI Key: MCDFNWFUWFWLOG-UHFFFAOYSA-N
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Description

1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a benzyl group containing fluorine atoms

Preparation Methods

The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving 3-fluoro-5-(trifluoromethyl)benzyl chloride and piperidine.

    Amine Formation: The intermediate is then subjected to amination reactions to introduce the amine group at the piperidine ring.

    Hydrochloride Salt Formation: Finally, the compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).

Scientific Research Applications

1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating receptor-ligand interactions due to its ability to bind to specific receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine: This compound differs in the position of the fluorine atoms on the benzyl group, which can affect its binding affinity and activity.

    1-[3-Chloro-5-(trifluoromethyl)benzyl]piperidin-4-amine: The substitution of fluorine with chlorine can lead to changes in the compound’s reactivity and pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2.2ClH/c14-11-6-9(5-10(7-11)13(15,16)17)8-19-3-1-12(18)2-4-19;;/h5-7,12H,1-4,8,18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDFNWFUWFWLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)F)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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